molecular formula C7H10F3N3 B13270549 methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B13270549
M. Wt: 193.17 g/mol
InChI Key: NOHIGHVULWFSKU-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a trifluoromethyl group attached to a pyrazole ring

Chemical Reactions Analysis

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide (NBS), and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agrochemical effects.

Comparison with Similar Compounds

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can be compared with other trifluoromethylated pyrazoles:

These compounds share similar synthetic routes and applications but differ in their specific chemical and physical properties, making each unique in its own right.

Biological Activity

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine, a compound featuring a pyrazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of trifluoromethyl groups enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F3N3C_7H_8F_3N_3 with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and bioavailability, which are critical factors in drug design.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study assessing various pyrazole compounds found that those with trifluoromethyl substitutions displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects on pancreatic cancer cells with IC50 values in the low micromolar range, indicating potent antiproliferative properties. The proposed mechanism involves DNA intercalation and subsequent apoptosis induction in cancer cells .

Cell Line IC50 (µM) Mechanism of Action
BxPC-30.051DNA Intercalation
Panc-10.066Apoptosis Induction

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study involving a series of synthesized pyrazole derivatives showed that this compound demonstrated superior antibacterial activity compared to its analogs, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Research : Research focusing on pancreatic cancer treatment reported that this compound significantly reduced cell viability in vitro, with further studies needed to evaluate its effects in vivo and its potential for combination therapy with existing chemotherapeutics .

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-11-3-5-4-12-13(2)6(5)7(8,9)10/h4,11H,3H2,1-2H3

InChI Key

NOHIGHVULWFSKU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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